N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are known to be readily absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to have antiviral effects, inhibiting the replication of viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzamido-N-[2-(1H-indol-3-yl)ethyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide are largely attributed to its indole nucleus, which is a prevalent moiety in many natural products and drugs . The indole nucleus is known to bind with high affinity to multiple receptors, making it a valuable component in the development of new biologically active compounds
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence various types of cells and cellular processes Potential impacts could include alterations in cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
- Molecular Formula : C24H22N4O2S
- Molecular Weight : 430.5 g/mol
- CAS Number : 941879-96-5
Biological Activity Overview
Research indicates that derivatives of indole and thiazole exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under review has been evaluated for its potential as an antimicrobial agent and an inhibitor of cancer cell proliferation.
Antimicrobial Activity
A study evaluating various indole-thiazole derivatives reported that compounds similar to this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL for various derivatives, indicating a promising profile for further development in antimicrobial applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that related thiazole derivatives exhibit antiproliferative activity against several human cancer cell lines. For instance, compounds with similar scaffolds demonstrated GI50 values ranging from 37 to 86 nM against cancer cells, suggesting potent inhibitory effects on cell growth .
Table 1: Antiproliferative Activity of Related Compounds
Compound | GI50 (nM) | Target |
---|---|---|
Compound A | 37 | BRAF V600E |
Compound B | 46 | EGFR |
Compound C | 54 | Multiple targets |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF V600E.
- Induction of Apoptosis : The compounds may induce programmed cell death in cancer cells through various apoptotic pathways.
- Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of new thiazole derivatives. For example, a series of substituted thiazoles were synthesized and tested for their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the structure significantly impacted their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
2-benzamido-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-22(15-6-2-1-3-7-15)28-24-27-21-18(10-11-20(21)31-24)23(30)25-13-12-16-14-26-19-9-5-4-8-17(16)19/h1-9,14,18,26H,10-13H2,(H,25,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYVSPVSBHGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.